N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide
Description
N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide is a thiophene-sulfonamide derivative featuring a 1,2,4-oxadiazole ring substituted at the 5-position with a 3-methylphenyl group. The sulfonamide moiety is N-methylated and N-phenylated, contributing to its unique electronic and steric properties. Such compounds are of interest in medicinal chemistry due to the sulfonamide group’s role in enzyme inhibition and the oxadiazole ring’s metabolic stability .
Properties
IUPAC Name |
N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-14-7-6-8-15(13-14)19-21-20(26-22-19)18-17(11-12-27-18)28(24,25)23(2)16-9-4-3-5-10-16/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHZRYCFMZTBQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. This could potentially disrupt the normal functioning of the cell, leading to the desired therapeutic effects.
Biological Activity
N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylthiophene-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of an oxadiazole ring, a phenyl group, and a thiophene sulfonamide moiety. The molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 358.43 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which is crucial in folate synthesis in bacteria. This inhibition leads to bacteriostatic effects against a range of pathogens.
Pharmacological Activities
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Antimicrobial Activity :
- Sulfonamides, including derivatives like this compound, are known to exhibit significant antibacterial properties. Studies have shown that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis pathways .
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Anticancer Properties :
- Emerging research indicates that compounds with oxadiazole moieties may exhibit anticancer activities by inducing apoptosis in cancer cells. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Notable Research
A study published in Pharmaceutical Research highlighted the synthesis and biological evaluation of various sulfonamide derivatives, including those related to this compound. The results indicated promising antibacterial and anticancer activities, suggesting potential for further development as therapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key structural analogs differ in substituent positions on the oxadiazole-attached phenyl ring and the sulfonamide’s N-aryl group. A comparative analysis is provided below:
Key Observations:
Substituent Position on Oxadiazole Ring: The meta-methyl substitution (3-methylphenyl) in the target compound and F845-0465 may introduce steric hindrance compared to the para-methyl (4-methylphenyl) in F845-0466 and ’s compound. Para-substituted analogs likely exhibit improved crystallinity due to symmetric packing .
N-Substituent Modifications :
- Replacing the phenyl group in the target compound with a 4-chlorophenyl (as in F845-0465 and F845-0466) increases molecular weight by ~34.45 g/mol and introduces an electron-withdrawing chlorine atom. This enhances lipophilicity (logP) and may improve membrane permeability in biological systems .
Synthetic Accessibility :
- outlines a synthesis route for oxadiazole-thiophene hybrids involving cyclization with CS₂/KOH under reflux . Similar methods likely apply to the target compound, though yields may vary with substituent positions. For example, para-substituted oxadiazoles (e.g., F845-0466) may form more readily than meta-substituted analogs due to reduced steric interference during cyclization .
Hypothetical Pharmacological Implications
While direct activity data are unavailable, comparisons with known sulfonamide-oxadiazole hybrids suggest:
- Chlorinated analogs (e.g., F845-0465) may exhibit stronger enzyme inhibition due to enhanced electrophilicity from the chlorine atom.
- Para-methyl-substituted oxadiazoles (e.g., ’s compound) could display higher metabolic stability compared to meta-substituted variants, as symmetry often correlates with slower degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
